molecular formula C13H8ClF3O2 B6384455 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol CAS No. 1261897-79-3

5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol

Cat. No.: B6384455
CAS No.: 1261897-79-3
M. Wt: 288.65 g/mol
InChI Key: WDFKNADTDNQQKE-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol is a phenolic compound characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 2-chloro-5-hydroxyphenyl substituent at the 5-position of the aromatic ring.

Properties

IUPAC Name

4-chloro-3-[3-hydroxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O2/c14-12-2-1-9(18)6-11(12)7-3-8(13(15,16)17)5-10(19)4-7/h1-6,18-19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFKNADTDNQQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686642
Record name 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-79-3
Record name 6'-Chloro-5-(trifluoromethyl)[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The hydroxy and chloro groups facilitate binding to enzymes or receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-(trifluoromethyl)phenol

  • Structure : Features a 4-chlorophenyl group instead of 2-chloro-5-hydroxyphenyl.
  • The para-chloro substituent may enhance steric hindrance, affecting receptor binding (e.g., mGluR5 interactions, as seen in CHPG analogs in ).
  • Reference :

5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol

  • Structure : Substitutes chlorine with fluorine and adds a methyl group at the 5-position.
  • Impact : Fluorine’s electronegativity increases polarity, while the methyl group enhances hydrophobicity. This balance may improve blood-brain barrier penetration compared to the target compound.
  • Reference :

5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol

  • Structure : Incorporates carboxylic acid groups at the 3- and 5-positions.
  • Impact : Carboxylic acids significantly increase water solubility but may reduce membrane permeability. This structural difference suggests utility in environments requiring high solubility, such as aqueous formulations.
  • Reference :

Functional Group Modifications

3-Chloro-5-(2-chloro-5-hydroxyphenyl)benzoic Acid

  • Structure: Replaces the phenol with a benzoic acid moiety.
  • Impact: The carboxylic acid group introduces strong acidity (pKa ~4.2), altering ionization state under physiological conditions. This could affect bioavailability compared to the phenolic hydroxyl group (pKa ~10).
  • Reference :

4-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde

  • Structure : Adds a benzaldehyde group at the 4-position.
  • However, it may also increase instability under basic conditions.
  • Reference :

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight Key Properties Biological Activity
5-(2-Chloro-5-hydroxyphenyl)-3-trifluoromethylphenol 2-Cl, 5-OH, 3-CF₃ 292.67* Moderate logP (~3.5), polar hydroxyl Potential mGluR5 modulation
3-(4-Chlorophenyl)-5-(trifluoromethyl)phenol 4-Cl, 3-CF₃ 276.66 Higher logP (~4.0), hydrophobic Agrochemical applications
5-(2-Fluoro-5-methylphenyl)-3-trifluoromethylphenol 2-F, 5-CH₃, 3-CF₃ 274.24 Balanced logP (~3.7), lipophilic CNS-targeted drug candidates
5-(3,5-Dicarboxyphenyl)-3-trifluoromethylphenol 3,5-COOH, 3-CF₃ 344.23 Low logP (~1.8), highly hydrophilic Water-soluble formulations

*Calculated using ChemDraw.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance stability and ligand-receptor binding via hydrophobic and dipole interactions. For example, the trifluoromethyl group in CHPG analogs () contributes to mGluR5 antagonism.
  • Hydroxyl Groups : Increase solubility and hydrogen-bonding capacity, critical for interactions with polar residues in receptor binding sites (e.g., NMDA or AMPA receptors in ).
  • Substituent Position : Para-substituted chlorophenyl groups () may hinder binding compared to ortho/meta-substituted analogs due to steric effects.

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